molecular formula C3H7ClFN B1396108 trans-2-Fluorocyclopropanamine hydrochloride CAS No. 143062-85-5

trans-2-Fluorocyclopropanamine hydrochloride

Cat. No.: B1396108
CAS No.: 143062-85-5
M. Wt: 111.54 g/mol
InChI Key: DYTNTYHQHKPQEX-SWLXLVAMSA-N
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Description

trans-2-Fluorocyclopropanamine hydrochloride: is a fluorinated cyclopropane derivative with the molecular formula C3H7ClFN. It is a solid compound that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Fluorocyclopropanamine hydrochloride typically involves the fluorination of cyclopropanamine. One common method includes the reaction of cyclopropanamine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: : trans-2-Fluorocyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclopropanones, while substitution reactions can produce a variety of substituted cyclopropanamines .

Scientific Research Applications

Chemistry: : In chemistry, trans-2-Fluorocyclopropanamine hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: : In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways involving amines .

Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties to the final products, such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to trans-2-Fluorocyclopropanamine hydrochloride include other fluorinated cyclopropanamines and fluorinated amines. Examples include 2-Fluorocyclopropanamine and 3-Fluorocyclopropanamine .

Uniqueness: : The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical properties. The trans-configuration and the presence of the fluorine atom confer distinct reactivity and stability compared to other similar compounds .

Properties

IUPAC Name

(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTNTYHQHKPQEX-SWLXLVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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